![molecular formula C24H44N2O6Si2 B13908342 1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure It contains a pyrimidine-2,4-dione core, which is a common motif in many biologically active molecules, and a modified oxolane ring with tert-butyl(dimethyl)silyl protecting groups
Métodos De Preparación
The synthesis of 1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxolane ring, and attachment of the pyrimidine-2,4-dione moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine-2,4-dione core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl(dimethyl)silyl protecting groups can be selectively removed under acidic or basic conditions to reveal the free hydroxyl groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and deprotecting agents like TBAF (Tetrabutylammonium fluoride). .
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of nucleic acid synthesis, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione include other pyrimidine derivatives and oxolane-containing molecules. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C24H44N2O6Si2 |
|---|---|
Peso molecular |
512.8 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H44N2O6Si2/c1-12-14-24(16-27)19(32-34(10,11)23(5,6)7)18(31-33(8,9)22(2,3)4)20(30-24)26-15-13-17(28)25-21(26)29/h12-13,15,18-20,27H,1,14,16H2,2-11H3,(H,25,28,29)/t18-,19+,20-,24-/m1/s1 |
Clave InChI |
KGAPLZBTUZPPLY-ZBNTXBBCSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@@](O[C@H]1N2C=CC(=O)NC2=O)(CC=C)CO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)(CC=C)CO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)

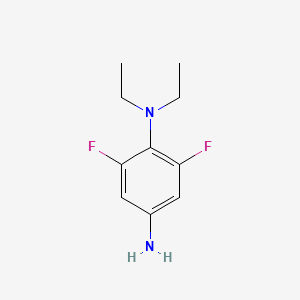
![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
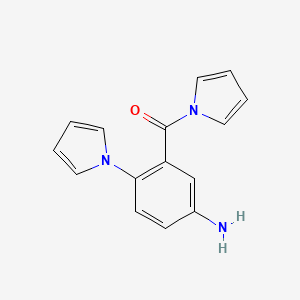
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)

![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
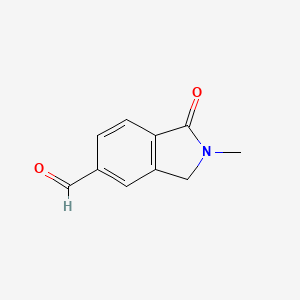
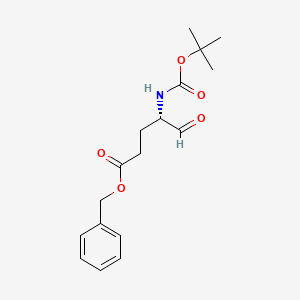
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
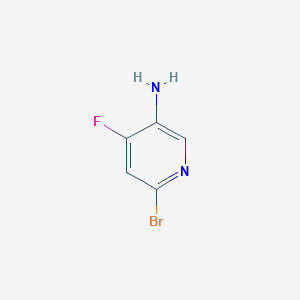
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
